molecular formula C17H18N4O4 B12760664 (E)-8-(2,4-Dimethoxystyryl)theophylline CAS No. 155271-20-8

(E)-8-(2,4-Dimethoxystyryl)theophylline

Cat. No.: B12760664
CAS No.: 155271-20-8
M. Wt: 342.35 g/mol
InChI Key: JZZLWOPNACLOML-SOFGYWHQSA-N
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Description

(E)-8-(2,4-Dimethoxystyryl)theophylline is a synthetic compound that belongs to the class of xanthine derivatives. Xanthine derivatives are known for their stimulating effects on the central nervous system and are commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound is characterized by the presence of a theophylline core structure, which is modified by the addition of a (2,4-dimethoxystyryl) group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(2,4-Dimethoxystyryl)theophylline typically involves the reaction of theophylline with a suitable styryl derivative. One common method is the Wittig reaction, where theophylline is reacted with a phosphonium ylide derived from 2,4-dimethoxybenzaldehyde. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other suitable synthetic routes that ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(2,4-Dimethoxystyryl)theophylline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds.

Scientific Research Applications

    Chemistry: Used as a model compound for studying the reactivity of xanthine derivatives.

    Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects in respiratory diseases and as a central nervous system stimulant.

Mechanism of Action

The mechanism of action of (E)-8-(2,4-Dimethoxystyryl)theophylline involves its interaction with molecular targets such as adenosine receptors and phosphodiesterase enzymes. By inhibiting these targets, the compound can increase the levels of cyclic AMP (cAMP) in cells, leading to various physiological effects such as bronchodilation and central nervous system stimulation.

Comparison with Similar Compounds

(E)-8-(2,4-Dimethoxystyryl)theophylline can be compared with other xanthine derivatives such as theophylline, caffeine, and theobromine. While all these compounds share a similar core structure, this compound is unique due to the presence of the (2,4-dimethoxystyryl) group, which may confer distinct chemical and biological properties.

List of Similar Compounds

  • Theophylline
  • Caffeine
  • Theobromine
  • Aminophylline

Biological Activity

(E)-8-(2,4-Dimethoxystyryl)theophylline is a derivative of theophylline, a well-known methylxanthine compound. This compound has garnered attention due to its potential biological activities, particularly in the realms of anti-inflammatory, antioxidant, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound can be structurally represented as follows:

  • Chemical Formula : C14_{14}H16_{16}N4_{4}O3_{3}
  • Molecular Weight : 288.30 g/mol

The compound features a theophylline backbone with a dimethoxystyryl substituent at the 8-position, which is crucial for its biological activity.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models. A study demonstrated that this compound reduced inflammation in lipopolysaccharide (LPS)-induced macrophages by modulating the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. It was found to scavenge free radicals effectively and protect cellular components from oxidative stress. In vitro studies showed that this compound increased the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, suggesting its potential in mitigating oxidative damage .

3. Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in several studies. It demonstrated protective effects against neuronal cell death induced by excitotoxicity and oxidative stress in cultured neurons. The mechanism involves inhibition of apoptosis pathways and enhancement of neurotrophic factor signaling .

4. Cognitive Enhancement

Preliminary research suggests that this compound may enhance cognitive functions. In animal models, it was observed to improve memory retention and learning abilities through modulation of adenosine receptors and increased release of neurotransmitters such as dopamine and acetylcholine .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Biological Activity Mechanism Model/System Reference
Anti-inflammatoryInhibition of NF-κB signalingLPS-induced macrophages
AntioxidantScavenging free radicalsIn vitro assays
NeuroprotectiveInhibition of apoptosisNeuronal cell cultures
Cognitive enhancementModulation of adenosine receptorsAnimal models

Case Studies

Several case studies have explored the effects of this compound in different contexts:

  • Case Study 1 : A study on LPS-induced inflammation in mice showed that administration of this compound significantly reduced serum levels of inflammatory markers compared to control groups.
  • Case Study 2 : In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in improved survival rates and preserved cognitive function in treated animals.

Properties

CAS No.

155271-20-8

Molecular Formula

C17H18N4O4

Molecular Weight

342.35 g/mol

IUPAC Name

8-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C17H18N4O4/c1-20-15-14(16(22)21(2)17(20)23)18-13(19-15)8-6-10-5-7-11(24-3)9-12(10)25-4/h5-9H,1-4H3,(H,18,19)/b8-6+

InChI Key

JZZLWOPNACLOML-SOFGYWHQSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)/C=C/C3=C(C=C(C=C3)OC)OC

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C=CC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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